molecular formula C19H20FN3O4 B11549773 4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide

4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide

Cat. No.: B11549773
M. Wt: 373.4 g/mol
InChI Key: DVUHFOQENHBFRL-CIAFOILYSA-N
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Description

4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, hydrazine, and amide functionalities, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-fluorophenylacetic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its functional groups and reactivity.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazine and amide functionalities allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, leading to the observed biological activities.

Comparison with Similar Compounds

4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide can be compared with similar compounds, such as:

    4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-4-oxobutanamide: This compound has a similar structure but with different substitution patterns on the aromatic ring.

    4-{(2E)-2-[4-(benzyloxy)-3,5-dimethoxybenzylidene]hydrazino}benzoic acid: This compound features a benzyloxy group and a benzoic acid moiety, providing different reactivity and applications.

    2-{[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinoacetyl]amino}-N-(4-methylphenyl)benzamide: This compound has additional functional groups, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C19H20FN3O4

Molecular Weight

373.4 g/mol

IUPAC Name

N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)butanediamide

InChI

InChI=1S/C19H20FN3O4/c1-26-16-7-8-17(27-2)13(11-16)12-21-23-19(25)10-9-18(24)22-15-5-3-14(20)4-6-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)(H,23,25)/b21-12+

InChI Key

DVUHFOQENHBFRL-CIAFOILYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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